molecular formula C18H17F3N2O3 B5516598 N-(2-methoxyphenyl)-3-phenyl-3-[(2,2,2-trifluoroacetyl)amino]propanamide

N-(2-methoxyphenyl)-3-phenyl-3-[(2,2,2-trifluoroacetyl)amino]propanamide

Cat. No.: B5516598
M. Wt: 366.3 g/mol
InChI Key: XFRFQNSLRBRZBD-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-3-phenyl-3-[(2,2,2-trifluoroacetyl)amino]propanamide is a synthetic organic compound with a complex structure It is characterized by the presence of a methoxyphenyl group, a phenyl group, and a trifluoroacetylamino group attached to a propanamide backbone

Scientific Research Applications

N-(2-methoxyphenyl)-3-phenyl-3-[(2,2,2-trifluoroacetyl)amino]propanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-3-phenyl-3-[(2,2,2-trifluoroacetyl)amino]propanamide typically involves the reaction of 2-methoxyaniline with 3-phenylpropanoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with trifluoroacetic anhydride to yield the final product. The reaction conditions generally require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to room temperature to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-3-phenyl-3-[(2,2,2-trifluoroacetyl)amino]propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-3-phenyl-3-[(2,2,2-trifluoroacetyl)amino]propanamide involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group is known to enhance the compound’s lipophilicity, allowing it to easily cross cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The methoxy and phenyl groups contribute to the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)propanamide
  • 3-(4-methoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide
  • N-(2-methoxyphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide

Uniqueness

N-(2-methoxyphenyl)-3-phenyl-3-[(2,2,2-trifluoroacetyl)amino]propanamide is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it more effective in various applications compared to its analogs.

Properties

IUPAC Name

N-(2-methoxyphenyl)-3-phenyl-3-[(2,2,2-trifluoroacetyl)amino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2O3/c1-26-15-10-6-5-9-13(15)22-16(24)11-14(12-7-3-2-4-8-12)23-17(25)18(19,20)21/h2-10,14H,11H2,1H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFRFQNSLRBRZBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CC(C2=CC=CC=C2)NC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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